molecular formula C19H25ClN2OS B10855853 Pyridaben-d13

Pyridaben-d13

Cat. No. B10855853
M. Wt: 378.0 g/mol
InChI Key: DWFZBUWUXWZWKD-HGCMJWCISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridaben-d13 involves the incorporation of deuterium atoms into the pyridaben molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions and the use of deuterated reagents . The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. The production is carried out under controlled conditions to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridaben-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s behavior and stability under different conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Comparison with Similar Compounds

properties

Molecular Formula

C19H25ClN2OS

Molecular Weight

378.0 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-[[2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl]methylsulfanyl]pyridazin-3-one

InChI

InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3/i1D3,2D3,3D3,7D,8D,9D,10D

InChI Key

DWFZBUWUXWZWKD-HGCMJWCISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl)[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl

Origin of Product

United States

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